REACTION_CXSMILES
|
C1COCC1.[F:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([F:16])[C:14]=1[F:15])[CH:10]=O.C[Si]([C:21]#[N:22])(C)C.[NH3:23]>C(O)C.[I-].[Zn+2].[I-]>[NH2:23][CH:10]([C:9]1[CH:8]=[C:7]([F:6])[C:14]([F:15])=[C:13]([F:16])[CH:12]=1)[C:21]#[N:22] |f:5.6.7|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=O)C=C(C1F)F
|
Name
|
|
Quantity
|
1.35 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
259 mg
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction solution was agitated at room temperature for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction solution was agitated at 50° C. for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate and saturated sodium bicarbonate water were added to the residue
|
Type
|
CUSTOM
|
Details
|
the organic layer was partitioned
|
Type
|
CUSTOM
|
Details
|
The organic layer obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(C#N)C1=CC(=C(C(=C1)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 780 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |